molecular formula C8H8F3NO B1580975 3-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-55-3

3-Methoxy-5-(trifluoromethyl)aniline

Cat. No. B1580975
CAS RN: 349-55-3
M. Wt: 191.15 g/mol
InChI Key: VTFGJEYZCUWSAM-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)aniline is an organic compound with a molecular formula of C7H7F3NO. It is a colorless liquid with a faint amine-like odor. It is used in various industrial and scientific applications, such as in the synthesis of pharmaceuticals, dyes, and agrochemicals. It has also been found to have potential applications in medical research and drug development.

Scientific Research Applications

Synthesis of Novel Compounds

  • 3-Methoxy-5-(trifluoromethyl)aniline has been utilized in the synthesis of various novel compounds, such as 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, which are produced through reactions with diethyl malonate and subsequent hydrolysis and decarboxylation processes (Gong & Kato, 2004). This showcases the potential of 3-Methoxy-5-(trifluoromethyl)aniline as a building block in organic synthesis.

Development of Antioxidant Agents

  • The compound has been involved in the development of α-aminophosphonates with antioxidant properties. These compounds were synthesized via a one-pot reaction involving 3-Methoxy-5-(trifluoromethyl)aniline and demonstrated significant antioxidant activities in various assays (Tellamekala et al., 2019). This indicates its relevance in pharmaceutical research, particularly in the context of oxidative stress-related diseases.

Fluorescence Studies

  • In fluorescence quenching studies, derivatives of 3-Methoxy-5-(trifluoromethyl)aniline, such as boronic acid derivatives, have been investigated. These studies provide insights into the behavior of these compounds in different environments and their potential applications in sensor technologies and materials science (Geethanjali et al., 2015).

Role in Organic Chemistry Reactions

  • The compound has been a subject of study in various organic chemistry reactions, such as in the synthesis of β-trifluoromethyl β-anilino esters and their reaction pathways (Gong & Kato, 2001). This further underscores its versatility and usefulness as a reagent in organic synthesis.

Catalysis Research

  • Studies have also focused on the use of 3-Methoxy-5-(trifluoromethyl)aniline in catalysis, demonstrating its efficacy in facilitating various chemical transformations. This includes its role as a monodentate transient directing group in palladium-catalyzed reactions (Wang et al., 2019), highlighting its potential applications in the field of catalytic chemistry.

properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFGJEYZCUWSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188453
Record name 5-(Trifluoromethyl)-m-anisidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(trifluoromethyl)aniline

CAS RN

349-55-3
Record name 3-Methoxy-5-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-m-anisidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethyl)-m-anisidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-m-anisidine
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Synthesis routes and methods I

Procedure details

Hydrogenation of a solution of 3-methoxy-5-nitrobenzotrifluoride (6.19 g, 28 mmol) in MeOH (140 ml) in the presence of Pd—C (0.62 g, 10%), removal of the catalyst by filtration and concentration in vacuo of the resulting filtrate gives the title compound: API-MS: 190 [M-H]−; TLC: Rf=0.7 (EtOAc).
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-methoxy-3-nitro-5-(trifluoromethyl)benzene (8.50 g, 38.4 mmol) and 10% Pd/C (2.00 g, 1.88 mmol) in methanol (40 mL) was stirred under hydrogen balloon at rt for 24 h, and filtered through a pad of celite and concentrated to give the title product (7.2 g) as an orange solid
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Demir Kanmazalp, OE Doĝan, N Dege… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title compound, C15H12F3NO3, crystallizes with one molecule in the asymmetric unit. The mean planes of the two phenyl rings of the Schiff base moiety, bearing the OH groups …
Number of citations: 2 scripts.iucr.org
D Tiek, CI Wells, M Schröder, X Song… - Current Research in …, 2023 - Elsevier
Small molecule modulators are important tools to study both basic biology and the complex signaling of protein kinases. The cdc2-like kinases (CLK) are a family of four kinases that …
Number of citations: 2 www.sciencedirect.com
D Tiek, CI Wells, M Schröder, X Song… - Current Research in …, 2023 - researchgate.net
Small molecule modulators are important tools to study both basic biology and the complex signaling of protein kinases. The cdc2-like kinases (CLK) are a family of four kinases that …
Number of citations: 0 www.researchgate.net
X Yao, Y Liu, L Song, J Jiang, F Xiao… - Biomedical …, 2019 - Wiley Online Library
… Hence, several structural analogs such as m-trifluoromethyl phenylacetic acid, 3-methoxy-5-trifluoromethyl aniline and 2-amino-4-TBA were screened under a criterion of similar …
D Tiek, CI Wells, M Schroder, X Song, CA Ferrer… - bioRxiv, 2022 - biorxiv.org
Small molecule modulators are important tools to study both basic biology and the complex signaling of protein kinases. The cdc2-like kinases (CLK) are a family of four kinases that …
Number of citations: 2 www.biorxiv.org
HA Zhong, JA Labinger, JE Bercaw - Journal of the American …, 2002 - ACS Publications
… The iminophosphorane was synthesized similarly starting with 3-methoxy-5-trifluoromethyl-aniline (1.25 g, 0.00654 mol), PPh 3 Br 2 (2.76 g, 0.00654 mol), and NEt 3 (2 mL, 0.0143 mol)…
Number of citations: 337 pubs.acs.org
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
A combination of palladium (II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (PMHS) facilitates the room-temperature reduction of aromatic nitro compounds to …
Number of citations: 72 www.thieme-connect.com
PK Bangalore, RK Pedapati, AN Pranathi, UR Batchu… - Molecular Diversity, 2023 - Springer
Lichen secondary metabolites are well explored medicinal agents with diverse pharmacological properties. One of the important antibiotic lichen secondary metabolites is usnic acid. Its …
Number of citations: 3 link.springer.com
L Waterloo - 2022 - opus4.kobv.de
In this thesis, the syntheses of novel ligands of the Bitter Taste Receptor TAS2R14 using flufenamic acid as lead structure is described: By synthesizing a compound library consisting of …
Number of citations: 3 opus4.kobv.de
H Zhang, B Li, J Ding, R Ye, Z Xu, Q Zhang, S Feng… - Scientific Reports, 2022 - nature.com
Neovascularization is a prominent cause of irreversible blindness in a variety of ocular diseases. Current therapies for pathological neovascularization are concentrated on the …
Number of citations: 7 www.nature.com

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